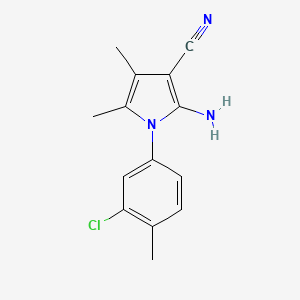
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable diketone and an amine. For instance, a reaction between 3-chloro-4-methylbenzaldehyde and 2,4-pentanedione in the presence of ammonium acetate can yield the pyrrole ring.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.
Formation of the Nitrile Group: The nitrile group can be introduced through a dehydration reaction of an amide intermediate, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The chloro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Similar structure but with a different substitution pattern on the phenyl ring.
2-Amino-1-(3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.
2-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the dimethyl groups on the pyrrole ring, potentially altering its chemical properties.
Uniqueness
The uniqueness of 2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chloro and methyl substituents on the phenyl ring, along with the nitrile and amino groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14ClN3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-4-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-8-4-5-11(6-13(8)15)18-10(3)9(2)12(7-16)14(18)17/h4-6H,17H2,1-3H3 |
InChI Key |
CQRFUAOLJSRPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2N)C#N)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12874971.png)

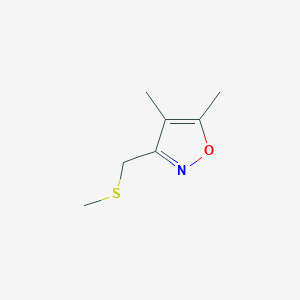
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)

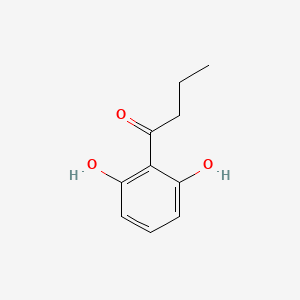

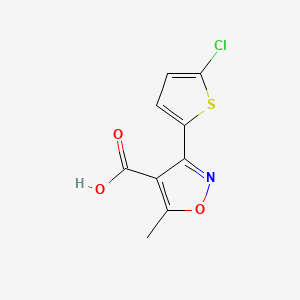
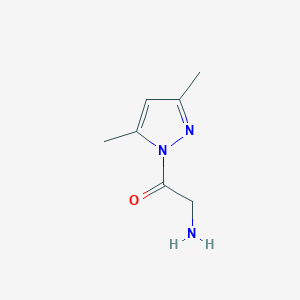

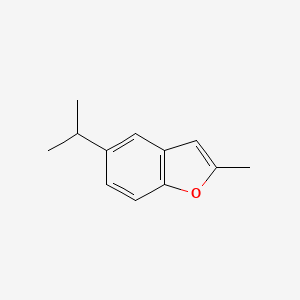

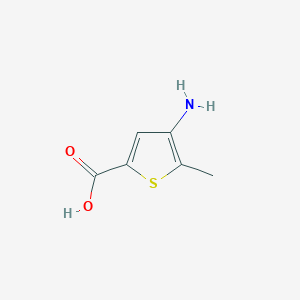
![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
